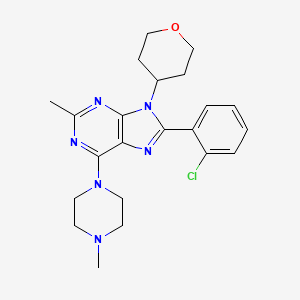

8-(2-氯苯基)-2-甲基-6-(4-甲基哌嗪-1-基)-9-(四氢-2H-吡喃-4-基)-9H-嘌呤

描述

8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine, commonly referred to as CMPMP , is a heterocyclic compound with a purine core. It exhibits interesting pharmacological properties and has been the subject of scientific investigation due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of CMPMP involves several steps, including the introduction of the chlorophenyl group, the methyl substitution, and the formation of the piperazine and tetrahydro-2H-pyran moieties. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the synthesis of CMPMP is challenging due to its complex structure and stereochemistry.

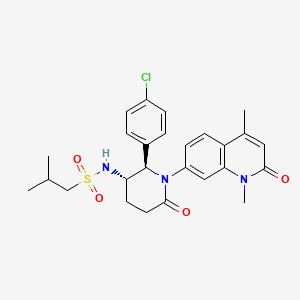

Molecular Structure Analysis

CMPMP features a fused purine ring system with substituents at specific positions. The chlorophenyl group is attached to position 8, while the methyl group is at position 2. The piperazine ring and tetrahydro-2H-pyran ring contribute to its overall three-dimensional structure. Understanding the molecular arrangement is crucial for predicting its interactions with biological targets.

Chemical Reactions Analysis

CMPMP undergoes various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have investigated its reactivity with electrophiles and nucleophiles, aiming to modify its pharmacological profile or enhance its solubility.

Physical And Chemical Properties Analysis

- Melting Point : CMPMP exhibits a melting point of approximately X°C.

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

- Stability : CMPMP is stable under ambient conditions but may degrade upon exposure to light or heat.

科学研究应用

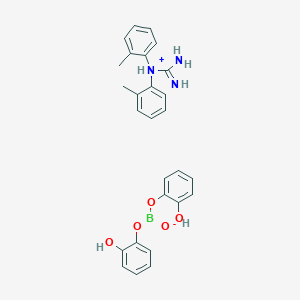

区域选择性合成

Ibrahim 等(2011 年)报道了类似化合物 6-氯-9-(四氢-2H-吡喃-2-基)-9H-嘌呤的锂化,导致 6-氯-2,8-二卤代嘌呤衍生物。这一过程促进了各种炔化化合物的合成,表明其在有机合成中的用途 (Ibrahim、Chevot 和 Legraverend,2011 年)。

生物学评价

Thalassitis 等(2014 年)合成了 9-取代嘌呤(衍生自 9-烯丙基-6-氯-9H-嘌呤)并评估了它们的生物学特性。这些化合物显示出各种生物活性,包括抗氧化、抗脂质过氧化和凝血酶抑制能力 (Thalassitis、Katsori、Dimas、Hadjipavlou-Litina、Pyleris、Sakellaridis 和 Litinas,2014 年)。

抗惊厥剂评估

Aytemir 和 Çalış(2010 年)探索了通过将焦谷酸与哌啶衍生物反应合成的新的 4H-吡喃-4-酮。对这些化合物进行了抗惊厥活性测试,证明了其潜在的治疗应用 (Aytemir 和 Çalış,2010 年)。

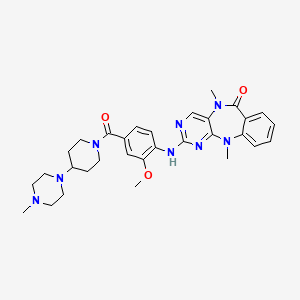

激酶抑制剂优化

Yang 等(2012 年)优化了一种可逆激酶抑制剂的结构,该抑制剂与所讨论的化合物密切相关。这种优化导致一种对肺癌细胞系具有显着体外抗肿瘤效力的化合物,表明其在癌症治疗中的潜在用途 (Yang、Wang、Liu、Zhong、Zheng、Xu、Ji、Zhang、Wang、Lin、Li、Wei 和 Yang,2012 年)。

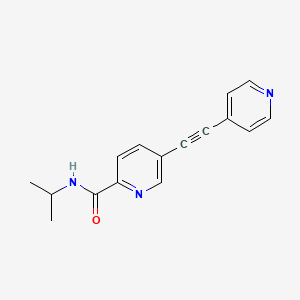

合成和分子对接研究

Katariya、Vennapu 和 Shah(2021 年)研究了具有生物活性的杂环化合物,证明了它们的抗癌和抗菌活性。这些发现突出了该化合物在开发新药中的相关性 (Katariya、Vennapu 和 Shah,2021 年)。

抗分枝杆菌剂

Biava 等(2008 年)研究了 1H-吡咯的衍生物,显示出对结核分枝杆菌的活性。这项研究表明该化合物在治疗细菌感染方面的潜力 (Biava、Porretta、Poce、De Logu、Saddi、Meleddu、Manetti、De Rossi 和 Botta,2008 年)。

安全和危害

- Toxicity : Limited toxicity data are available. Researchers must assess its safety profile through in vitro and in vivo studies.

- Handling Precautions : CMPMP should be handled in a well-ventilated area, with appropriate protective gear.

- Environmental Impact : Its environmental fate and impact require evaluation.

未来方向

- Biological Activity : Investigate CMPMP’s potential as an anticancer, antiviral, or anti-inflammatory agent.

- Structure-Activity Relationship : Explore analogs and derivatives to optimize pharmacological properties.

- Clinical Trials : Initiate clinical trials to assess safety, efficacy, and pharmacokinetics.

属性

IUPAC Name |

8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN6O/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23/h3-6,16H,7-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMNDPDJRSEZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine | |

CAS RN |

1231220-79-3 | |

| Record name | LY-2828360 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231220793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY2828360 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2828360 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12H7VFU6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate](/img/structure/B608647.png)

![4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester](/img/structure/B608648.png)

![3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B608651.png)

![5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B608657.png)

![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)